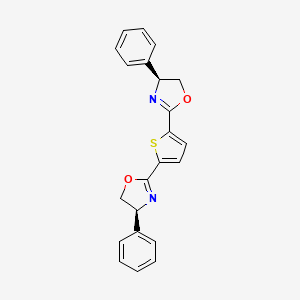
1-(4-Amino-2-chlorophenyl)pyrrolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-2-chlorophenyl)pyrrolidine-2-thione is a heterocyclic compound featuring a pyrrolidine ring substituted with an amino and a chloro group on the phenyl ring, and a thione group on the pyrrolidine ring
Vorbereitungsmethoden
The synthesis of 1-(4-Amino-2-chlorophenyl)pyrrolidine-2-thione typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-chlorobenzaldehyde and pyrrolidine-2-thione.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, often in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 4-amino-2-chlorobenzaldehyde is reacted with pyrrolidine-2-thione under reflux conditions, leading to the formation of the desired product.
Purification: The product is typically purified using column chromatography or recrystallization techniques.
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
1-(4-Amino-2-chlorophenyl)pyrrolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions, leading to the formation of various derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems, which are of interest in drug design.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-2-chlorophenyl)pyrrolidine-2-thione has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties, with research focusing on its mechanism of action and efficacy.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Amino-2-chlorophenyl)pyrrolidine-2-thione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and neurological pathways, such as cyclooxygenase (COX) and serotonin receptors.
Pathways: It modulates signaling pathways related to inflammation and neurotransmission, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Amino-2-chlorophenyl)pyrrolidine-2-thione can be compared with similar compounds such as:
1-(4-Amino-2-chlorophenyl)pyrrolidine-2-one: This compound lacks the thione group and has different chemical properties and biological activities.
1-(4-Amino-2-chlorophenyl)pyrrolidine-2,5-dione: This compound features an additional carbonyl group, leading to different reactivity and applications.
1-(4-Amino-2-chlorophenyl)pyrrolidine-2-thiol:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H11ClN2S |
|---|---|
Molekulargewicht |
226.73 g/mol |
IUPAC-Name |
1-(4-amino-2-chlorophenyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C10H11ClN2S/c11-8-6-7(12)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2 |
InChI-Schlüssel |
DJLUWNJQROROKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=S)N(C1)C2=C(C=C(C=C2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


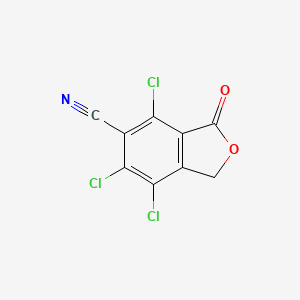

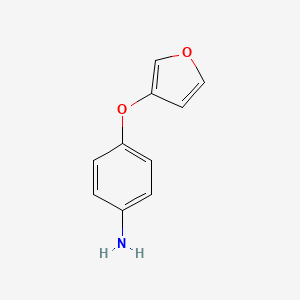
![5H-Oxazolo[3,2-A]pyridin-5-amine](/img/structure/B12875806.png)

![2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12875826.png)
![4-Iodo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875841.png)
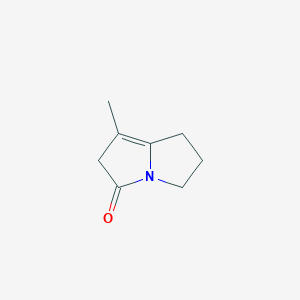
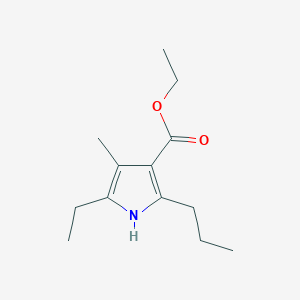
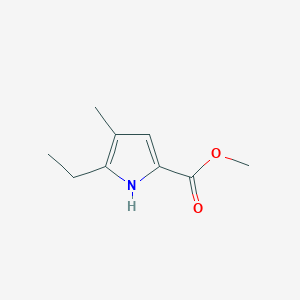

![(R)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12875860.png)
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-methoxyphenyl)-](/img/structure/B12875864.png)
